(1E)-6-methyl-1-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-thioxo-3a,4-dihydrofuro[3,4-c]pyridin-3(1H)-one
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Overview
Description
6-METHYL-1-{(E)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}-4-THIOXO-3A,4-DIHYDROFURO[3,4-C]PYRIDIN-3(1H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a furan ring, a pyridine ring, and a nitrophenyl group. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-1-{(E)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}-4-THIOXO-3A,4-DIHYDROFURO[3,4-C]PYRIDIN-3(1H)-ONE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: The nitrophenyl group is introduced via nitration reactions, which typically involve the use of nitric acid and sulfuric acid.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling Reactions: The final step involves coupling the furan and pyridine rings with the nitrophenyl group under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives, nucleophilic substitution products.
Scientific Research Applications
6-METHYL-1-{(E)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}-4-THIOXO-3A,4-DIHYDROFURO[3,4-C]PYRIDIN-3(1H)-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The furan and pyridine rings may also contribute to its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- **6-METHYL-1-{(E)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}-4-THIOXO-3A,4-DIHYDROFURO[3,4-C]PYRIDIN-3(1H)-ONE
- **6-METHYL-1-{(E)-1-[5-(2-NITROPHENYL)-2-FURYL]METHYLIDENE}-4-THIOXO-3A,4-DIHYDROFURO[3,4-C]PYRIDIN-3(1H)-ONE
- **6-METHYL-1-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-4-THIOXO-3A,4-DIHYDROFURO[3,4-C]PYRIDIN-3(1H)-ONE
Uniqueness
The uniqueness of 6-METHYL-1-{(E)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}-4-THIOXO-3A,4-DIHYDROFURO[3,4-C]PYRIDIN-3(1H)-ONE lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The position of the nitro group on the phenyl ring can significantly influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C19H12N2O5S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(1E)-6-methyl-1-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-4-sulfanylidene-3aH-furo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C19H12N2O5S/c1-10-7-14-16(26-19(22)17(14)18(27)20-10)9-13-5-6-15(25-13)11-3-2-4-12(8-11)21(23)24/h2-9,17H,1H3/b16-9+ |
InChI Key |
FOJYXEIBEVYUDU-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=NC(=S)C2C(=C1)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/OC2=O |
Canonical SMILES |
CC1=NC(=S)C2C(=C1)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])OC2=O |
Origin of Product |
United States |
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